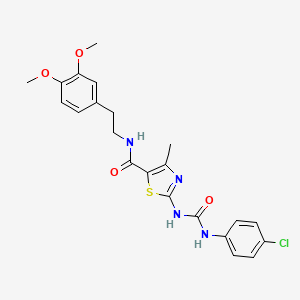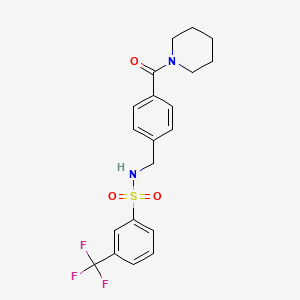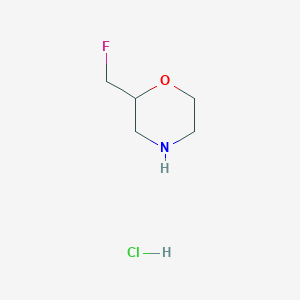
2-(Fluoromethyl)morpholine hydrochloride
Übersicht
Beschreibung
2-(Fluoromethyl)morpholine hydrochloride is a chemical compound with the CAS Number: 144053-94-1 . It has a molecular weight of 155.6 . The IUPAC name for this compound is 2-(fluoromethyl)morpholine hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Fluoromethyl)morpholine hydrochloride is 1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(Fluoromethyl)morpholine hydrochloride is a powder . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2-(Fluoromethyl)morpholine hydrochloride is synthesized through a process involving amination and cyclization, starting from bromo-fluorophenyl propanones. This process has been used in the synthesis of various morpholine derivatives like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, demonstrating the versatility of the base compound in creating a range of derivatives (Yuan, 2012); (Bin, 2010).
Biological Activity
- Morpholine derivatives, including those similar to 2-(Fluoromethyl)morpholine hydrochloride, have been studied for their biological activities. For example, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine exhibited remarkable anti-tuberculosis activity and superior anti-microbial properties (S.V et al., 2019).
Structural Studies
- The crystal structure of morpholine derivatives has been a subject of research, providing insights into their molecular geometry and interaction properties. The crystal structure of 2-(2,4-Dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride, a compound similar to 2-(Fluoromethyl)morpholine hydrochloride, has been extensively studied (Cao & Hu, 2006).
Chemical Properties and Behavior
- Research on 2-(Fluoromethyl)morpholine hydrochloride derivatives has also focused on their chemical properties, such as retention behavior in chromatographic processes, which is crucial for pharmaceutical applications (Wright et al., 2003).
Utility in Synthesis
- The utility of morpholine derivatives in synthetic processes has been demonstrated. For instance, sulfinamides have been used as protective groups in the conversion of amino alcohols into morpholines, a process in which morpholine hydrochloride salts, similar to 2-(Fluoromethyl)morpholine hydrochloride, play a crucial role (Fritz et al., 2011).
Safety and Hazards
The safety information for 2-(Fluoromethyl)morpholine hydrochloride includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and using only in a well-ventilated area .
Relevant Papers Relevant papers related to 2-(Fluoromethyl)morpholine hydrochloride can be found at Sigma-Aldrich . These papers may provide further information on the compound’s properties, uses, and potential applications.
Eigenschaften
IUPAC Name |
2-(fluoromethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCUJVCNAGVDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Fluoromethyl)morpholine hydrochloride | |
CAS RN |
144053-94-1 | |
| Record name | 2-(fluoromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


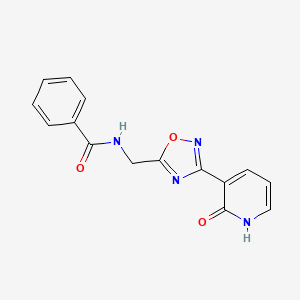
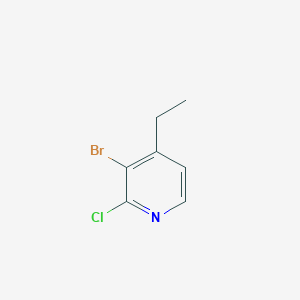

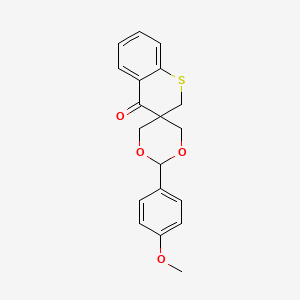
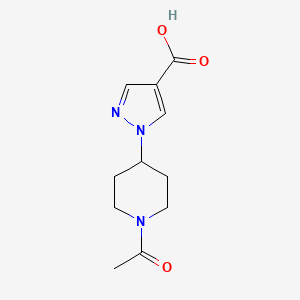
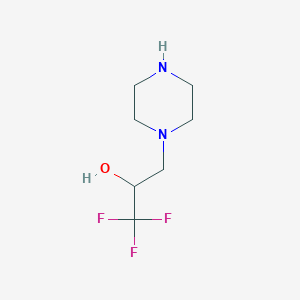
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)
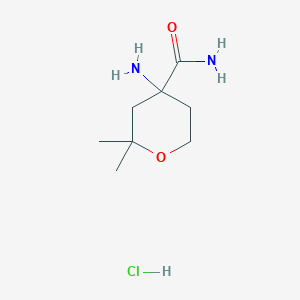
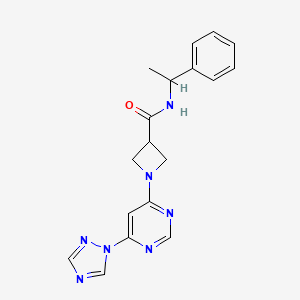
![2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994726.png)

